molecular formula C10H8Cl2N4 B2788203 6-(2,4-Dichlorophenyl)pyrimidine-2,4-diamine CAS No. 139400-77-4

6-(2,4-Dichlorophenyl)pyrimidine-2,4-diamine

Cat. No.: B2788203
CAS No.: 139400-77-4
M. Wt: 255.1
InChI Key: NFCYTWXLYPXRGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,4-Dichlorophenyl)pyrimidine-2,4-diamine ( 139400-77-4) is a pyrimidine derivative of interest in scientific research and development. This compound features a pyrimidine-2,4-diamine core substituted with a 2,4-dichlorophenyl group at the 6-position, a structural motif seen in various biologically active molecules . The presence of the dichlorophenyl ring can influence the compound's electronic properties and binding affinity, making it a valuable scaffold in medicinal chemistry. Researchers utilize this diaminopyrimidine core as a key intermediate in the synthesis of more complex chemical entities. Its structure is analogous to known pharmacologically active compounds, such as pyrimethamine, which is a diaminopyrimidine-based inhibitor of dihydrofolate reductase (DHFR) . This suggests potential research applications for 6-(2,4-Dichlorophenyl)pyrimidine-2,4-diamine in exploring enzyme inhibition and developing novel therapeutic agents. The compound has a molecular formula of C 10 H 8 Cl 2 N 4 and a molecular weight of 255.10 g/mol . As with many research chemicals, proper handling procedures should be observed. This product is intended for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-(2,4-dichlorophenyl)pyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N4/c11-5-1-2-6(7(12)3-5)8-4-9(13)16-10(14)15-8/h1-4H,(H4,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCYTWXLYPXRGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC(=NC(=N2)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Mechanism of action of 6-(2,4-Dichlorophenyl)pyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Mechanism of Action of 6-(2,4-Dichlorophenyl)pyrimidine-2,4-diamine (DC-PYR): A Hypothetical Kinase Inhibitor

Abstract

The pyrimidine-2,4-diamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of enzymes, most notably protein kinases. This guide provides a comprehensive framework for elucidating the mechanism of action of a novel compound within this class, 6-(2,4-Dichlorophenyl)pyrimidine-2,4-diamine, hereafter referred to as DC-PYR. While specific public data on DC-PYR is not available, this document synthesizes established methodologies and expert insights to present a plausible and detailed pathway for its characterization as a kinase inhibitor. We will explore the logical progression from initial biochemical screening to cellular target engagement and downstream pathway analysis, providing researchers and drug development professionals with a robust, self-validating system for mechanistic investigation.

Introduction: The Pyrimidine-2,4-Diamine Scaffold as a Kinase Inhibitor

The 2,4-diaminopyrimidine moiety is a versatile pharmacophore capable of forming multiple hydrogen bonds with the hinge region of the ATP-binding pocket of protein kinases. This interaction mimics the adenine portion of ATP, making it an effective competitive inhibitor. The specific substitution at the 6-position, in this case, a 2,4-dichlorophenyl group, is critical for determining potency and selectivity against the vast human kinome. The dichlorophenyl group can be hypothesized to occupy a hydrophobic pocket adjacent to the ATP-binding site, a common strategy for enhancing affinity and directing the molecule towards specific kinase families.

This guide will operate on the well-founded hypothesis that DC-PYR functions as a protein kinase inhibitor. The subsequent sections will detail the experimental cascade required to test this hypothesis, identify the specific kinase target(s), and characterize its cellular mechanism of action.

Experimental Workflow for Mechanistic Elucidation

The investigation into DC-PYR's mechanism of action follows a logical, multi-stage process. Each stage provides critical data that informs the next, creating a feedback loop of increasing certainty and detail.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Activity & Target Engagement cluster_2 Phase 3: Pathway & Off-Target Analysis A Broad Kinome Screening (e.g., 400+ kinases) B IC50 Determination for Primary Hits A->B Identify potent targets C Mechanism of Inhibition Studies (e.g., Michaelis-Menten) B->C Confirm competitive inhibition D Cellular Proliferation/ Viability Assays C->D E Cellular Target Engagement (e.g., CETSA, NanoBRET) D->E Correlate phenotype with target binding F Target Phosphorylation Assay (Western Blot / ELISA) E->F Confirm target inhibition in situ G Phospho-Proteomics Analysis F->G H Downstream Signaling Pathway Validation (Western Blot) G->H Identify affected pathways I Off-Target Liability Screening H->I Validate on-target effects & assess safety

Figure 1: A multi-phase experimental workflow for characterizing a novel kinase inhibitor.

Phase 1: In Vitro Biochemical Characterization

The initial phase focuses on defining the direct interaction between DC-PYR and its putative kinase targets in a purified, cell-free system.

Broad Kinome Selectivity Screening

The first step is to understand the selectivity profile of DC-PYR across the human kinome. This is crucial for identifying primary targets and potential off-targets that could lead to toxicity.

Protocol: KinomeScan™ Profiling

  • Compound Preparation: Solubilize DC-PYR in 100% DMSO to create a 100 mM stock solution.

  • Assay Execution: Submit the compound to a commercial service (e.g., DiscoverX/Eurofins) for screening against a panel of over 400 human kinases at a fixed concentration (e.g., 1 µM).

  • Binding Measurement: The assay typically utilizes a competition binding format where the amount of test compound bound to a kinase is measured relative to a known ligand.

  • Data Analysis: Results are reported as a percentage of control (%Ctrl), where a lower number indicates stronger binding. A threshold of <10% Ctrl is often used to identify significant hits.

Potency Determination (IC50)

For the primary hits identified in the kinome screen, the next step is to determine the precise potency of inhibition. This is achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).

Protocol: ADP-Glo™ Kinase Assay (Promega)

  • Reagent Preparation: Prepare a reaction buffer containing the purified kinase, the appropriate substrate (peptide or protein), and ATP at its Km concentration.

  • Compound Titration: Perform a serial dilution of DC-PYR (e.g., 11-point, 3-fold dilution starting from 100 µM).

  • Kinase Reaction: Add the diluted DC-PYR to the kinase reaction mixture and incubate for a specified time (e.g., 60 minutes) at 30°C.

  • ATP Detection: Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ reagent and a luminometer.

  • Data Analysis: Plot the percentage of kinase inhibition against the log of DC-PYR concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase TargetDC-PYR IC50 (nM)
Hypothetical Kinase A (HKA)15.2
Hypothetical Kinase B (HKB)89.7
Hypothetical Kinase C (HKC)> 10,000
Table 1: Example IC50 data for DC-PYR against top kinase hits.
Mechanism of Inhibition Studies

To confirm that DC-PYR acts as an ATP-competitive inhibitor, as hypothesized, Michaelis-Menten kinetics are employed.

Protocol: ATP Competition Assay

  • Experimental Setup: Perform the ADP-Glo™ assay as described above, but with varying concentrations of both ATP and DC-PYR.

  • Data Generation: Generate multiple dose-response curves for DC-PYR at different fixed concentrations of ATP (e.g., 1x Km, 5x Km, 10x Km).

  • Data Analysis: A rightward shift in the IC50 curve with increasing ATP concentration is indicative of competitive inhibition. This can be visualized with a Lineweaver-Burk plot, where the lines intersect on the y-axis.

Phase 2: Cellular Activity and Target Engagement

After establishing biochemical activity, it is imperative to confirm that DC-PYR can enter cells, bind to its intended target, and exert a biological effect.

Cellular Proliferation Assays

This assay determines the effect of DC-PYR on the growth and viability of cancer cell lines known to be dependent on the identified target kinase (e.g., HKA).

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of DC-PYR for 72 hours.

  • Viability Measurement: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

  • Data Analysis: Plot the percentage of viability against the log of DC-PYR concentration to determine the GI50 (concentration for 50% growth inhibition).

Cellular Target Engagement

Confirming that DC-PYR physically binds to its target protein inside intact cells is a critical validation step. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.

Protocol: CETSA®

  • Cell Treatment: Treat intact cells with DC-PYR or a vehicle control for a defined period.

  • Thermal Challenge: Heat aliquots of the cell lysate to a range of temperatures. Ligand-bound proteins are typically stabilized and will denature at a higher temperature.

  • Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Quantify the amount of the target kinase (e.g., HKA) remaining in the soluble fraction at each temperature using Western blotting or ELISA.

  • Data Analysis: A shift in the melting curve to a higher temperature in the DC-PYR-treated samples confirms target engagement.

G A Treat cells with DC-PYR or Vehicle B Lyse cells A->B C Heat lysate across a temperature gradient B->C D Centrifuge to separate soluble vs. aggregated protein C->D E Quantify soluble target protein (e.g., Western Blot) D->E F Plot % Soluble Protein vs. Temperature E->F G Thermal Shift Confirms Engagement F->G

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Phase 3: Signaling Pathway Analysis

The final phase involves mapping the downstream consequences of target inhibition to fully understand the compound's mechanism of action.

Target Phosphorylation and Downstream Signaling

Inhibition of a kinase should lead to a decrease in the phosphorylation of its direct substrates.

Protocol: Western Blot Analysis

  • Cell Treatment and Lysis: Treat cells with DC-PYR at various concentrations (e.g., 0.1x, 1x, 10x GI50) for a short period (e.g., 2-4 hours). Lyse the cells to extract proteins.

  • SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of the target kinase (autophosphorylation) or its known downstream substrate (e.g., p-SUBSTRATE). Also probe for the total protein levels as a loading control.

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the dose-dependent decrease in phosphorylation.

G DC_PYR DC-PYR HKA Hypothetical Kinase A (HKA) DC_PYR->HKA Inhibition Substrate Substrate HKA->Substrate Phosphorylation pSubstrate Phospho-Substrate Substrate->pSubstrate Cellular_Response Cellular Response (e.g., Proliferation) pSubstrate->Cellular_Response

Figure 3: Hypothesized signaling pathway for DC-PYR.

Conclusion

The systematic approach outlined in this guide provides a robust framework for the comprehensive mechanistic characterization of 6-(2,4-Dichlorophenyl)pyrimidine-2,4-diamine (DC-PYR) as a novel kinase inhibitor. By integrating in vitro biochemical assays, cellular target engagement studies, and downstream pathway analysis, researchers can build a compelling, data-driven narrative of the compound's mode of action. This multi-pillar approach ensures scientific rigor and provides the critical insights necessary for advancing a compound through the drug development pipeline.

References

  • Title: Pyrazolo[3,4-d]pyrimidine scaffold in medicinal chemistry: A review of its biological importance. Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: A review on the synthesis of pyrimidine derivatives and their therapeutic potential. Source: Bioorganic Chemistry URL: [Link]

  • Title: A general and scalable method for the first-in-class kinase-selective covalent inhibitors. Source: Cell Chemical Biology URL: [Link]

  • Title: Making sense of Michaelis-Menten kinetics. Source: Emerging Topics in Life Sciences URL: [Link]

  • Title: The cellular thermal shift assay for evaluating drug target engagement in cells. Source: Nature Protocols URL: [Link]

Molecular weight and physicochemical characteristics of 6-(2,4-Dichlorophenyl)pyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 6-(2,4-Dichlorophenyl)pyrimidine-2,4-diamine (CAS 139400-77-4). This document is structured for researchers and drug development professionals, focusing on its physicochemical properties, synthetic pathways, and pharmacological relevance as a scaffold in sodium channel modulation and antifolate research.

Part 1: Chemical Identity & Structural Analysis

6-(2,4-Dichlorophenyl)pyrimidine-2,4-diamine is a synthetic small molecule belonging to the 2,4-diaminopyrimidine class. Structurally, it consists of a pyrimidine heterocycle substituted at the 6-position with a 2,4-dichlorophenyl moiety and amine groups at the 2- and 4-positions.

This scaffold is a critical pharmacophore in medicinal chemistry, sharing significant structural homology with the anticonvulsant Lamotrigine (a 1,2,4-triazine analog) and various dihydrofolate reductase (DHFR) inhibitors.

Nomenclature & Identifiers
Identifier TypeValue
IUPAC Name 6-(2,4-Dichlorophenyl)pyrimidine-2,4-diamine
CAS Number 139400-77-4
Molecular Formula C₁₀H₈Cl₂N₄
Molecular Weight 255.10 g/mol
SMILES NC1=NC(C2=CC=C(Cl)C=C2Cl)=CC(N)=N1
InChI Key NFCYTWXLYPXRGR-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the core pharmacophore features and the structural relationship to known sodium channel blockers.

ChemicalStructure Core Pyrimidine Core (Heterocyclic Scaffold) Sub1 2-Amino Group (H-Bond Donor) Core->Sub1 Position 2 Sub2 4-Amino Group (H-Bond Donor) Core->Sub2 Position 4 Phenyl 2,4-Dichlorophenyl (Lipophilic Domain) Core->Phenyl Position 6 Target Target Interaction (NaV Channels / DHFR) Sub1->Target H-Bonding (Glu/Asp residues) Phenyl->Target Hydrophobic Pocket Interaction

Figure 1. Structural decomposition of 6-(2,4-Dichlorophenyl)pyrimidine-2,4-diamine highlighting key interaction points.

Part 2: Physicochemical Characteristics

Understanding the physicochemical profile is essential for formulation and ADME (Absorption, Distribution, Metabolism, Excretion) prediction. The presence of two chlorine atoms significantly increases lipophilicity compared to the unsubstituted parent compound.

Key Properties Table
PropertyValuebiological Implication
LogP (Predicted) ~2.61Moderate lipophilicity; likely good blood-brain barrier (BBB) permeability.
TPSA 77.82 ŲFavorable for oral bioavailability (Rule of 5 compliant).
H-Bond Donors 2Facilitates binding to receptor active sites via hydrogen bonding.
H-Bond Acceptors 4Pyrimidine nitrogens act as acceptors.
pKa (Predicted) ~7.2 (Base)Exists as a cation at physiological pH, aiding solubility.
Solubility Low in water; High in DMSO/DMFRequires co-solvents (e.g., DMSO) for biological assays.
Melting Point >200°C (Typical for class)Indicates stable crystalline lattice; high thermal stability.

Part 3: Synthetic Pathways

The synthesis of 6-aryl-pyrimidine-2,4-diamines can be achieved through two primary methodologies: Cyclocondensation (Classical) and Cross-Coupling (Modern).

Method A: Cyclocondensation (Guanidine Route)

This is the most scalable industrial route. It involves the condensation of guanidine with a beta-keto nitrile derivative.

  • Precursor Synthesis: Reaction of 2,4-dichlorobenzoyl chloride with acetonitrile (using n-BuLi or NaH) to form 3-(2,4-dichlorophenyl)-3-oxopropanenitrile .

  • Cyclization: The beta-keto nitrile is refluxed with guanidine carbonate or guanidine hydrochloride in ethanol/sodium ethoxide.

  • Purification: The product precipitates upon cooling or acidification and is recrystallized from ethanol.

Method B: Suzuki-Miyaura Cross-Coupling

Preferred for generating libraries of analogs during lead optimization.

  • Starting Material: 6-Chloro-pyrimidine-2,4-diamine (commercially available).

  • Coupling Partner: 2,4-Dichlorophenylboronic acid .

  • Conditions: Pd(PPh₃)₄ catalyst, Na₂CO₃ base, Dioxane/Water, 90°C.

  • Mechanism: Oxidative addition of Pd to the C-Cl bond, transmetallation with the boronic acid, and reductive elimination to form the C-C bond.

Synthesis SM1 Guanidine HCl Intermediate Cyclization (EtOH / NaOEt, Reflux) SM1->Intermediate SM2 3-(2,4-Dichlorophenyl)- 3-oxopropanenitrile SM2->Intermediate Product 6-(2,4-Dichlorophenyl) pyrimidine-2,4-diamine Intermediate->Product -H2O SM3 6-Chloro-pyrimidine- 2,4-diamine Suzuki Suzuki Coupling (Pd Catalyst) SM3->Suzuki SM4 2,4-Dichlorophenyl boronic acid SM4->Suzuki Suzuki->Product

Figure 2. Dual synthetic strategies for the preparation of the target compound.

Part 4: Biological Relevance & Applications

While often used as a research tool, this compound is highly relevant in two specific therapeutic areas: Neuropathic Pain (NaV Inhibition) and Infectious Disease (Antifolates) .

Voltage-Gated Sodium Channel (NaV) Inhibition

The structural similarity to Lamotrigine suggests this compound acts as a state-dependent sodium channel blocker.

  • Mechanism: It likely binds to the inner pore of voltage-gated sodium channels (e.g., NaV1.7, NaV1.3) in the inactivated state, stabilizing this conformation and preventing repetitive neuronal firing.

  • Research Use: Used to study Structure-Activity Relationships (SAR) in developing non-addictive analgesics for neuropathic pain. The 2,4-dichloro substitution pattern is critical for optimizing lipophilic interactions within the channel pore.

Dihydrofolate Reductase (DHFR) Inhibition

2,4-Diaminopyrimidines are classic antifolates.

  • Mechanism: Competitive inhibition of DHFR, preventing the reduction of dihydrofolate to tetrahydrofolate, thereby halting DNA synthesis in rapidly dividing cells (bacteria, protozoa, cancer cells).

  • Selectivity: While 5-substituted pyrimidines (e.g., Trimethoprim) are more common as antibacterials, 6-substituted analogs are explored for specific protozoal targets or as "non-classical" inhibitors.

Part 5: Experimental Protocols

Solubility & Stock Solution Preparation

Objective: To prepare a stable 10 mM stock solution for biological assays.

  • Weighing: Accurately weigh 2.55 mg of the compound.

  • Solvent: Add 1.0 mL of 100% DMSO (Dimethyl Sulfoxide).

  • Dissolution: Vortex for 1 minute. If particulate matter remains, sonicate at 40°C for 5 minutes.

  • Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Analytical Verification (HPLC Method)

Objective: To verify purity (>95%) prior to use.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Retention Time: Predicted to elute at ~6.5 - 7.5 min (depending on specific column/gradient) due to lipophilic nature.

References

  • ChemScene. (n.d.). 6-(2,4-Dichlorophenyl)pyrimidine-2,4-diamine Product Data. Retrieved from

  • World Intellectual Property Organization. (2015).[1] Patent WO2015187089A1: Pyrimidine-2,4-diamine derivatives as NaV1.7 inhibitors. Retrieved from

  • Sigma-Aldrich. (n.d.). 6-(2,4-Dichlorophenyl)pyrimidine-2,4-diamine Catalog Entry. Retrieved from

  • PubChem. (n.d.). 2,4-Diaminopyrimidine Class Overview. Retrieved from

Sources

Methodological & Application

Preparation of 6-(2,4-Dichlorophenyl)pyrimidine-2,4-diamine stock solutions for in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery professionals requiring high-precision protocols for the preparation, handling, and storage of 6-(2,4-Dichlorophenyl)pyrimidine-2,4-diamine (CAS 139400-77-4).[1]

The following guide synthesizes physicochemical properties with best practices from the NIH Assay Guidance Manual to ensure experimental reproducibility in enzymatic and cell-based assays.

Physicochemical Profile & Solubility Logic

Before uncapping the vial, understanding the molecule's behavior is critical. This compound belongs to the 2,4-diaminopyrimidine class, structurally related to lipophilic antifolates (e.g., Pyrimethamine).

  • Lipophilicity: The 2,4-dichlorophenyl moiety significantly increases logP (predicted ~2.6–3.0), making the compound poorly soluble in aqueous media but highly soluble in polar aprotic solvents.

  • Basicity: The pyrimidine ring contains basic nitrogens. While it may form salts, the free base form (typically supplied) requires organic solvents for initial solubilization.

  • Aggregation Risk: Planar aromatic systems like this can exhibit

    
    -
    
    
    
    stacking in aqueous transition, leading to "crash out" precipitation if diluted too rapidly.[1]

Table 1: Compound Specifications

Property Value Critical Note
Compound Name 6-(2,4-Dichlorophenyl)pyrimidine-2,4-diamine
CAS Number 139400-77-4 Verify CAS on vial label.[1][2]
Molecular Weight 255.10 g/mol Use this exact value for Molarity calc.[1]
Primary Solvent DMSO (Dimethyl Sulfoxide) Target: 10 mM to 50 mM stocks.[1]
Secondary Solvent Ethanol Possible, but DMSO is preferred for bio-assays.

| Aqueous Solubility | < 0.1 mg/mL (Predicted) | Do NOT dissolve directly in water/buffer.[1] |

Reagents and Equipment
  • Compound: 6-(2,4-Dichlorophenyl)pyrimidine-2,4-diamine (Solid, >95% purity).[1][2]

  • Solvent: Anhydrous DMSO, ≥99.9% (Molecular Biology Grade).

    • Expert Insight: DMSO is hygroscopic.[1][3] Absorbed atmospheric water (even 1-2%) can decrease compound solubility and induce hydrolytic degradation over time.[1] Use single-use ampoules or store DMSO over molecular sieves.[1]

  • Vials: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid polypropylene for long-term storage of hydrophobic small molecules to prevent adsorption.[1]

Protocol: Primary Stock Preparation (10 mM)

Target: Prepare 1 mL of a 10 mM stock solution.

  • Calculations:

    • Mass required =

      
      [1]
      
    • 
       (2.55 mg )
      
    • Best Practice: Weighing exactly 2.55 mg is error-prone.[1] Instead, weigh a larger amount (e.g., 5–10 mg) and adjust the DMSO volume.

  • Gravimetric Preparation (The "Gold Standard"):

    • Step A: Tare an amber glass vial.

    • Step B: Transfer approximately 5–10 mg of powder into the vial. Record the exact mass (e.g.,

      
       mg).
      
    • Step C: Calculate the required DMSO volume (

      
      ) to achieve 10 mM.
      
      
      
      
      Example:
      
      
  • Dissolution:

    • Add the calculated volume of Anhydrous DMSO.

    • Vortex vigorously for 30–60 seconds.[1]

    • Visual Check: Hold the vial against a light source. The solution must be perfectly clear. If particles persist, sonicate in a water bath for 5 minutes (keep temp < 40°C).

  • Aliquoting:

    • Divide the master stock into small aliquots (e.g., 50–100 µL) in cryovials to avoid repeated freeze-thaw cycles.

    • Label: Compound Name, Conc (10 mM), Solvent (DMSO), Date, and User Initials.

Protocol: Serial Dilution for Assays

Directly adding high-concentration DMSO stock to cell culture media often causes precipitation.[1] Use the "Intermediate Dilution" method.

Workflow Logic

DilutionProtocol Stock 10 mM Stock (100% DMSO) Inter Intermediate Plate (100x Final Conc) (10% DMSO / 90% Media) Stock->Inter 1:100 Dilution Assay Assay Well (1x Final Conc) (0.1% DMSO) Stock->Assay Direct Addition (High Risk) Precip Risk: Precipitation Stock->Precip Inter->Assay 1:10 Dilution

Figure 1: Recommended dilution workflow to maintain solubility. Direct addition (Red dashed line) risks "shocking" the compound out of solution.

Step-by-Step Dilution (Example: 10 µM Final Assay Concentration):

  • Prepare Intermediate (100x):

    • Dilute 10 mM stock 1:10 into assay buffer (or media).

    • Result: 1 mM compound in 10% DMSO.[1]

    • Check: Ensure no cloudiness.[1] If cloudy, keep the intermediate in 100% DMSO and dilute 1:1000 directly using acoustic dispensing (e.g., Echo) if available.

  • Final Addition (1x):

    • Add 1 µL of the Intermediate (1 mM) to 99 µL of Assay Media.

    • Result: 10 µM compound, 0.1% DMSO.

Quality Control & Troubleshooting

Verification of Concentration: Since this is a UV-active aromatic compound, use UV-Vis spectroscopy for QC.[1]

  • Method: Dilute stock 1:1000 in Ethanol (NOT water) and measure absorbance at

    
     (likely ~240–260 nm for pyrimidines).
    
  • Beer-Lambert Law:

    
    .[1]
    
    • Note: If

      
       is unknown, assume 
      
      
      
      for initial estimation, or establish a standard curve using a reference standard.[1]

Troubleshooting Table:

Issue Observation Root Cause Solution
Crash Out White precipitate upon adding to media.[1] "Solvent Shock" (Rapid polarity change). Use an intermediate dilution step (see Section 4). Increase BSA in media (carrier protein).
Freezing Stock vial solidifies in fridge (4°C). DMSO freezing point is 19°C. Normal. Thaw completely at RT and vortex before use. Do not pipette while semi-frozen (concentration gradients exist).

| Degradation | Loss of potency over months.[1] | Wet DMSO (Hydrolysis). | Use fresh anhydrous DMSO.[1] Store under nitrogen/argon if possible.[1] |

Storage and Stability
  • Short Term (Days): Room Temperature (20–25°C), protected from light. Avoid 4°C for DMSO solutions due to repeated freeze/thaw at this boundary temp.[1]

  • Long Term (Months/Years): -20°C or -80°C.[1]

    • Critical: Store in a desiccator or airtight container. Cold DMSO attracts moisture rapidly upon opening. Allow the vial to warm to room temperature before opening to prevent condensation inside the vial.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16039572, 6-(2,4-Dichlorophenyl)pyrimidine-2,4-diamine.[1] Retrieved from [Link][1]

  • Coussens, N. P., et al. (2012). Compound Management: Preparation and Maintenance of Stock Solutions. In: Markossian S, et al., editors. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] (Context: Solubility of lipophilic bases).

Sources

Application Notes and Protocols for 6-(2,4-Dichlorophenyl)pyrimidine-2,4-diamine in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Cellular Impact of a Novel Pyrimidine Derivative

6-(2,4-Dichlorophenyl)pyrimidine-2,4-diamine is a synthetic aminopyrimidine derivative with potential applications in pharmacological research and drug development. Its structural motif, featuring a dichlorophenyl group attached to a pyrimidine core, is common in a variety of bioactive molecules, including kinase inhibitors. While the precise mechanism of action for this specific compound is still under investigation, related structures, such as N4-phenylsubstituted-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines, have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)[1]. This suggests that 6-(2,4-Dichlorophenyl)pyrimidine-2,4-diamine may also exert its cellular effects through the modulation of receptor tyrosine kinase (RTK) signaling pathways, which are critical regulators of cell proliferation, survival, and angiogenesis.

These application notes provide a comprehensive guide for researchers to investigate the cellular effects of 6-(2,4-Dichlorophenyl)pyrimidine-2,4-diamine. The protocols outlined below are designed to be robust and self-validating, enabling the determination of the compound's cytotoxic and anti-proliferative activity and offering a framework for subsequent target validation studies.

Physicochemical Properties and Stock Solution Preparation

A thorough understanding of the compound's physical and chemical properties is fundamental to designing reproducible and accurate cell-based assays.

PropertyValueSource
Molecular Formula C₁₀H₈Cl₂N₄[2][3]
Molecular Weight 255.11 g/mol [2][3]
Appearance Solid (powder)[4]
Solubility Soluble in organic solvents such as DMSO and ethanol.[5][6][7]
Storage Store at 2-8°C, sealed in a dry environment.[3]
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

The causality behind using Dimethyl Sulfoxide (DMSO) as a solvent lies in its high capacity to dissolve a wide range of organic compounds and its miscibility with aqueous cell culture media. However, it is crucial to note that DMSO can exhibit toxicity to cells at higher concentrations (typically >0.5%). Therefore, the final concentration of DMSO in the cell culture medium should be kept constant across all experimental conditions and should not exceed a non-toxic level.

Materials:

  • 6-(2,4-Dichlorophenyl)pyrimidine-2,4-diamine (purity ≥95%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.

  • Carefully weigh out 2.55 mg of 6-(2,4-Dichlorophenyl)pyrimidine-2,4-diamine into the tared tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly until the compound is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.

  • Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Determination of In Vitro Cytotoxicity and IC50

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a biological function. The following protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol 2: MTT Assay for IC50 Determination

This protocol is a self-validating system as it includes appropriate controls (vehicle-treated and untreated cells) to ensure that the observed effects are due to the compound and not other experimental variables.

Materials:

  • Cancer cell lines of interest (e.g., U251MG glioblastoma cells, A549 lung carcinoma cells, or other relevant lines)[8][9]

  • Complete cell culture medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • 10 mM stock solution of 6-(2,4-Dichlorophenyl)pyrimidine-2,4-diamine in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO, cell culture grade

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the 10 mM stock solution in complete culture medium to obtain a range of working concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM).

    • Important: Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and does not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium containing only the vehicle (DMSO) as a control.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis and IC50 Calculation:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.

Investigating the Mechanism of Action: A Target Validation Workflow

Given the structural similarities to known VEGFR-2 inhibitors, a logical next step is to investigate whether 6-(2,4-Dichlorophenyl)pyrimidine-2,4-diamine targets this signaling pathway. The following workflow provides a roadmap for these validation studies.

G cluster_0 Initial Screening cluster_1 Target Engagement cluster_2 Phenotypic Assays A Determine IC50 in relevant cell lines (e.g., HUVEC, cancer cell lines with high VEGFR-2 expression) B Western Blot Analysis: - Assess phosphorylation status of VEGFR-2 and downstream effectors (e.g., AKT, ERK) upon treatment A->B If cytotoxic C In vitro Kinase Assay: - Directly measure the inhibitory effect on recombinant VEGFR-2 kinase activity B->C Confirm direct inhibition D Tube Formation Assay: - Evaluate the effect on endothelial cell tube formation, a hallmark of angiogenesis C->D Functional validation E Cell Migration/Invasion Assay: - Assess the impact on cancer cell motility D->E Broader cellular effects

Figure 1: A logical workflow for the target validation of 6-(2,4-Dichlorophenyl)pyrimidine-2,4-diamine, focusing on the potential inhibition of the VEGFR-2 signaling pathway.

Protocol 3: Western Blot Analysis of VEGFR-2 Signaling

This protocol allows for the direct visualization of changes in protein phosphorylation, providing evidence of target engagement within the cell.

Materials:

  • Cell line expressing VEGFR-2 (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)

  • Complete growth medium with and without serum

  • VEGF-A (Vascular Endothelial Growth Factor-A)

  • 6-(2,4-Dichlorophenyl)pyrimidine-2,4-diamine

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to attach overnight.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat the cells with various concentrations of 6-(2,4-Dichlorophenyl)pyrimidine-2,4-diamine (e.g., at and around the IC50 value) for 1-2 hours.

    • Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes. Include a non-stimulated control.

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Quantify the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the treated samples to the VEGF-A stimulated control to determine the inhibitory effect of the compound.

Visualizing the Putative Signaling Pathway

The following diagram illustrates the canonical VEGFR-2 signaling pathway, which can be used as a reference for interpreting the results from the Western blot analysis.

G cluster_0 Extracellular cluster_1 Cell Membrane VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Angiogenesis Angiogenesis PLCg->Angiogenesis AKT AKT PI3K->AKT Survival Survival AKT->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

Figure 2: A simplified diagram of the VEGFR-2 signaling pathway, highlighting key downstream effectors that can be assessed to determine the on-target activity of 6-(2,4-Dichlorophenyl)pyrimidine-2,4-diamine.

Conclusion and Future Directions

The protocols detailed in these application notes provide a robust framework for the initial characterization of 6-(2,4-Dichlorophenyl)pyrimidine-2,4-diamine in a cell culture setting. By systematically determining its cytotoxic effects and investigating its impact on relevant signaling pathways, researchers can gain valuable insights into its potential as a pharmacological agent. The proposed target validation workflow offers a logical progression of experiments to elucidate the compound's mechanism of action, thereby adhering to the principles of scientific integrity and trustworthiness. Further studies, such as in vitro kinase assays and phenotypic assays, will be crucial in confirming the direct target and understanding the broader cellular consequences of treatment with this promising pyrimidine derivative.

References

  • Gangjee, A., et al. (2012). Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. Journal of Medicinal Chemistry, 55(16), 7235-7246. [Link]

  • Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. [Link]

  • Semantic Scholar. (2015). Antimicrobial Activity of some Pyrimidine Derivatives in DMF and DMSO. Retrieved from [Link]

  • MDPI. (2020). Radiolabeled 6-(2, 3-Dichlorophenyl)-N4-methylpyrimidine-2, 4-diamine (TH287): A Potential Radiotracer for Measuring and Imaging MTH1. Retrieved from [Link]

  • PMC. (2017). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Retrieved from [Link]

  • Chem-Impex. (n.d.). 6-(4-Fluorophenyl)pyrimidine-2,4-diamine. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for 6-(2,4-Dichlorophenyl)pyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-DPPD-001 Status: Active Agent: Senior Application Scientist Subject: Overcoming aqueous insolubility and precipitation in biological assays

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because you are experiencing precipitation ("crashing out") of 6-(2,4-Dichlorophenyl)pyrimidine-2,4-diamine when diluting from DMSO stocks into aqueous buffers.

This compound presents a classic "Lipophilic Weak Base" challenge. Its 2,4-diaminopyrimidine core provides basicity (pKa ~7.0–7.4), while the 2,4-dichlorophenyl substituent adds significant lipophilicity (LogP > 3.5). At physiological pH (7.4), the compound is predominantly uncharged and hydrophobic, leading to rapid aggregation.

This guide provides three validated workflows to stabilize this compound for cellular and enzymatic assays.

Module 1: Physicochemical Profiling (The "Why")

Before attempting solubilization, you must understand the forces driving precipitation.

PropertyValue (Approx)Implication for Solubility
Scaffold 2,4-DiaminopyrimidineContains basic nitrogens (N1/N3) capable of protonation.
pKa ~7.1 – 7.4Critical: At pH < 6.0, it is protonated (soluble). At pH 7.4, it is neutral (insoluble).
LogP > 3.5Highly lipophilic. Drives aggregation in water and adsorption to plastics.
H-Bonding Donor/AcceptorHigh crystal lattice energy (high melting point), making dissolution energetically costly.

The Failure Mechanism: When you dilute a DMSO stock (where the compound is solvated) into pH 7.4 buffer, the DMSO diffuses away. The water molecules cannot solvate the hydrophobic dichlorophenyl tail, and the pH is too high to protonate the ring nitrogens. The result is immediate formation of micro-crystals (turbidity).

Module 2: The "Anhydrous" Stock Protocol

Issue: "My stock solution has crystals in it after freezing." Cause: DMSO is hygroscopic.[1] It absorbs water from the air. Water lowers the solubility of lipophilic compounds in DMSO, causing precipitation upon freezing (cryoprecipitation).

Protocol: Preparation of Robust 100 mM Stocks
  • Solvent Choice: Use Anhydrous DMSO (≥99.9%, water <0.005%). Do not use "molecular biology grade" DMSO unless it is fresh; it often contains water.

  • Vessel: Use amber glass vials with PTFE-lined caps. Avoid polypropylene (eppendorf) tubes for long-term storage, as this compound may adsorb to the plastic or leach plasticizers.

  • Dissolution:

    • Weigh powder into the vial.

    • Add DMSO to 80% of final volume.

    • Vortex vigorously or sonicate at 37°C for 5 minutes.

    • Top up to final volume.

  • Storage: Aliquot into single-use glass vials. Store at -20°C.

    • Critical: Do not freeze-thaw more than 3 times.

Module 3: Aqueous Formulation Strategies

Choose the strategy that fits your assay tolerance.

Strategy A: The "Intermediate Dilution" (For Cell Assays)

Best for: Cellular IC50 assays where DMSO < 0.5% is required.

Direct dilution (e.g., 1 µL stock into 1 mL media) creates a local region of high concentration and low solvent, triggering immediate crash-out.

Workflow:

  • Step 1 (100x Stock): Dilute your 100 mM DMSO stock into pure ethanol or DMSO to make a 100x working solution (e.g., 1 mM).

  • Step 2 (10x Intermediate): Dilute the 100x solution 1:10 into culture media containing 10% FBS .

    • Why: Serum albumin (BSA/FBS) acts as a "sink," binding the lipophilic compound and preventing aggregation.

  • Step 3 (1x Final): Dilute the 10x intermediate 1:10 into the final assay wells.

Strategy B: pH Tuning (For Enzymatic/Binding Assays)

Best for: In vitro biochemical assays where pH flexibility exists.

Since the compound is a weak base, lowering the pH protonates the pyrimidine ring, drastically increasing solubility.

Workflow:

  • Prepare your assay buffer at pH 6.0 or 6.5 (instead of 7.4) using MES or Bis-Tris.

  • Verify if your target enzyme/protein remains active at this pH.

  • If pH 7.4 is mandatory, add 0.05% Tween-20 or Triton X-100 to the buffer before adding the compound. The surfactant micelles will sequester the hydrophobic compound.

Strategy C: Cyclodextrin Complexation (The Gold Standard)

Best for: Animal studies (IV/IP) or high-concentration assays.

Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a "host-guest" complex, encapsulating the dichlorophenyl tail while keeping the hydrophilic exterior soluble.

Protocol:

  • Prepare 20% (w/v) HP-β-CD in water or saline. Filter sterilize (0.22 µm).

  • Add your compound (from DMSO stock or powder) directly to the cyclodextrin solution.

  • Sonicate at 40°C for 20–30 minutes.

  • The solution should remain clear up to 1–5 mM.

Visualizing the Solution Logic

The following diagram illustrates the decision matrix for solubilizing 6-(2,4-Dichlorophenyl)pyrimidine-2,4-diamine based on your experimental constraints.

Solubility_Strategy Start Start: Compound Precipitation Check_pH Can Assay Tolerate pH < 6.5? Start->Check_pH Acidic_Buffer Use MES/Bis-Tris Buffer (pH 6.0) Protonation stabilizes compound Check_pH->Acidic_Buffer Yes Check_Protein Is Protein/Serum Present? Check_pH->Check_Protein No (Must be pH 7.4) Serum_Method Use 'Intermediate Dilution' Strategy (Albumin binds compound) Check_Protein->Serum_Method Yes (Cell Culture) Check_Detergent Can Assay Tolerate Surfactants? Check_Protein->Check_Detergent No (Biochem Assay) Detergent_Method Add 0.05% Tween-20 to Assay Buffer Check_Detergent->Detergent_Method Yes Cyclodextrin Use 20% HP-β-Cyclodextrin (Host-Guest Complexation) Check_Detergent->Cyclodextrin No (Sensitive Enzyme)

Caption: Decision tree for selecting the optimal solubilization method based on assay tolerance for pH, serum, and detergents.

Module 4: Troubleshooting FAQ

Q: I see a fine white precipitate immediately upon adding the DMSO stock to PBS. Why? A: This is "kinetic crash-out." You likely added a high-concentration stock (e.g., 10 mM) rapidly to a static buffer. Fix: Vortex the buffer while adding the DMSO stock dropwise. Ensure the tip is submerged. Alternatively, use Strategy C (Cyclodextrin) as the carrier.

Q: My IC50 curve varies wildly between replicates. A: This suggests the compound is adhering to the plastic pipette tips or the plate walls (common for dichlorophenyl analogs). Fix: Use Low-Retention pipette tips and Glass-coated or low-binding plates. Include 0.01% Triton X-100 in the dilution buffer to prevent surface adsorption.

Q: Can I use ethanol instead of DMSO? A: Yes, but ethanol evaporates faster, potentially changing the concentration of your stock over time. DMSO is preferred for storage; Ethanol is acceptable for immediate "intermediate" dilution steps.

References

  • Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening. Link

    • Relevance: Defines the mechanism of water-induced precipit
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

    • Relevance: Validates HP-β-CD for solubilizing lipophilic small molecules.
  • Bergström, C. A., et al. (2016). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. Link

    • Relevance: Explains the solubility profiles of weak bases (like diaminopyrimidines)
  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. Link

    • Relevance: Authoritative source on "Brick Dust" compounds and formulation str

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for Pyrimidine-2,4-diamine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: T-PYR-24-DIAM Assigned Specialist: Senior Application Scientist Last Updated: February 15, 2026

Executive Summary: The "Silanol Trap"

You are likely experiencing peak tailing because pyrimidine-2,4-diamine is a significant base (


). In standard reversed-phase HPLC conditions (pH 3–4), this molecule exists almost exclusively as a protonated cation (

).

The tailing is not a random artifact; it is a chemical reaction between your analyte and the column hardware. The cationic amine groups on the pyrimidine ring engage in strong ion-exchange interactions with residual silanols (


)  on the silica surface. This secondary interaction delays a portion of the analyte population, creating the "tail" that destroys resolution and quantitation limits.

This guide provides a root-cause diagnostic workflow and three specific engineering modules to resolve this issue.

Diagnostic Workflow

Before altering your chemistry, use this logic gate to isolate the source of the tailing.

G Start START: Peak Tailing Observed (As > 1.5) Check1 Step 1: Inject Standard (Is the standard tailing?) Start->Check1 Check2 Step 2: Check System Volume (Replace column with union) Check1->Check2 Yes (Standard Tails) SampleIssue SAMPLE PREP ISSUE (Solvent Mismatch) Check1->SampleIssue No (Only Sample Tails) Check3 Step 3: Check Sample Diluent (Is diluent stronger than MP?) Check2->Check3 Pulse is Sharp SystemIssue SYSTEM ISSUE (Excessive tubing/dead volume) Check2->SystemIssue Pulse is Wide ChemIssue CHEMISTRY ISSUE (Silanol Interaction) Check3->ChemIssue No (Diluent matched) Check3->SampleIssue Yes (e.g., 100% MeOH)

Figure 1: Diagnostic logic tree to isolate the root cause of peak asymmetry.

Troubleshooting Modules

Module A: Mobile Phase Chemistry (The Primary Fix)

If your diagnostic points to a chemistry issue, the mobile phase is the first variable to optimize. You must either suppress the ionization of the silanols or shield the analyte.

Q: What is the optimal pH for these compounds?

  • Low pH Strategy (Recommended): Operate at pH 2.0 – 2.5 .

    • Mechanism: At pH < 2.5, the surface silanols (

      
      ) are protonated (
      
      
      
      ) and neutral. They cannot ion-exchange with the cationic pyrimidine.
    • Risk: Ensure your column is stable at low pH (sterically protected C18).

  • High pH Strategy (Alternative): Operate at pH > 9.5 .

    • Mechanism: At pH > 9.5, the pyrimidine-2,4-diamine (

      
      ) is deprotonated and neutral (
      
      
      
      ). Neutral bases do not interact with ionized silanols.
    • Risk: Requires specific "High pH" resistant columns (hybrid particles or polymer-coated). Standard silica dissolves at pH > 8.

Q: Should I use a chaotropic agent? Yes. Standard buffers (Phosphate/Formate) may not be enough.

  • The Fix: Add 0.1% Trifluoroacetic Acid (TFA) or Perchlorate (

    
    )  to the mobile phase.
    
  • Why: These are chaotropic anions. They form tight ion-pairs with the protonated pyrimidine amines, effectively "masking" the positive charge and increasing hydrophobicity. This prevents the analyte from "seeing" the silanols.

ParameterStandard Condition (Tailing Risk)Optimized Condition (Sharp Peak)
pH 4.0 – 7.02.0 – 2.5 (Phosphate/TFA) or > 9.5 (Ammonium Hydroxide)
Buffer Conc. 10 mM25 – 50 mM (Suppresses ionic double layer)
Additive Formic Acid0.05% - 0.1% TFA (Ion-pairing)
Module B: Stationary Phase Selection

If mobile phase adjustments fail, your column chemistry is likely incompatible with basic analytes.

Q: Why is my standard C18 column failing? Standard C18 columns often have exposed silanols. Even "end-capped" columns can lose their end-capping over time, exposing the acidic silica surface.

Q: What column should I buy? Select a column with Charged Surface Hybrid (CSH) technology or Embedded Polar Groups (EPG) .

  • Charged Surface Hybrid (CSH): These particles have a slight positive charge on the surface. This repels the cationic pyrimidine analyte (electrostatic repulsion), preventing it from touching the surface silanols.

  • Embedded Polar Group (EPG): These phases have a polar group (e.g., amide or carbamate) embedded in the alkyl chain. This creates a "water shield" near the surface that masks silanols and provides alternative interaction sites.

Module C: Sample Injection Solvent

Q: My peak is split or has a broad front. Is this tailing? No, this is likely solvent mismatch .

  • The Issue: Pyrimidine-2,4-diamine is often dissolved in DMSO or Methanol for solubility. If you inject a 5 µL slug of pure Methanol into a mobile phase that is 90% water, the analyte travels faster than the mobile phase at the head of the column, causing peak distortion.

  • The Fix: Dilute your sample with the initial mobile phase (e.g., 90% Buffer / 10% Organic). If solubility is an issue, ensure the organic content of the diluent is no more than 20% higher than the mobile phase.

The "Golden Standard" Protocol

For a robust assay of pyrimidine-2,4-diamine derivatives, start with this baseline method.

Reagents:

  • Buffer A: 20 mM Potassium Phosphate (monobasic), adjusted to pH 2.3 with Phosphoric Acid.

  • Solvent B: Acetonitrile (HPLC Grade).

Instrument Parameters:

  • Column: C18 with Charged Surface Hybrid (CSH) or StableBond technology (e.g., 150 x 4.6 mm, 3.5 µm).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer).

  • Gradient:

Time (min)% Buffer A% Solvent B
0.0955
10.04060
12.04060
12.1955
17.0955

Validation Check: Calculate the USP Tailing Factor (


) .


  • Where

    
     is the peak width at 5% height and 
    
    
    
    is the distance from the peak front to the centerline.
  • Target:

    
    .
    

References

  • McCalley, D. V. (2023). "Understanding and Managing Peak Shapes for Basic Solutes in Reversed-Phase HPLC." Chemical Communications. Link

  • Waters Corporation. (2025). "Troubleshooting Peak Shape Problems in HPLC." Waters Support Library. Link

  • Phenomenex. (2025). "Mobile Phase Optimization: A Critical Factor in HPLC." Phenomenex Blog. Link

  • PubChem. (2025).[1][2][3][4] "Pyrimidine-2,4-diamine Compound Summary." National Library of Medicine. Link

  • Chrom Tech. (2025). "What Causes Peak Tailing in HPLC?" Chrom Tech Technical Guides. Link

Sources

Technical Support Center: High-Purity Synthesis of 6-(2,4-Dichlorophenyl)pyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Overview

The synthesis of 6-(2,4-Dichlorophenyl)pyrimidine-2,4-diamine (an analog of antifolates and sodium channel blockers similar to Lamotrigine intermediates) presents a classic challenge in heterocyclic chemistry: balancing cyclization efficiency against hydrolytic degradation .

The dominant industrial route involves the condensation of guanidine with 3-(2,4-dichlorophenyl)-3-oxopropanenitrile (benzoylacetonitrile derivative). While thermodynamically favored, this reaction possesses three Critical Control Points (CCPs) where impurities are introduced:

  • Competitive Hydrolysis: Formation of the "oxo-impurity" (2-amino-4-hydroxy-6-arylpyrimidine) due to moisture or incorrect base strength.

  • Incomplete Cyclization: Residual linear intermediates (uncyclized adducts) contaminating the final matrix.

  • Oxidative Coupling: Formation of azo-dimers or color bodies due to the electron-rich diaminopyrimidine core reacting with atmospheric oxygen.

This guide provides a self-validating troubleshooting framework to minimize these specific impurities.

Reaction Pathway & Impurity Mapping

The following diagram illustrates the standard synthetic pathway and the specific entry points for the three major impurity classes.

G Start1 Guanidine (Free Base/HCl) Inter Linear Adduct (Intermediate) Start1->Inter Condensation (EtOH/Reflux) Start2 3-(2,4-Dichlorophenyl)- 3-oxopropanenitrile Start2->Inter Imp3 IMPURITY C (Retention): Unreacted Nitrile/Guanidine Start2->Imp3 Stoichiometry Error Product TARGET: 6-(2,4-Dichlorophenyl) pyrimidine-2,4-diamine Inter->Product Cyclization (- H2O) Imp1 IMPURITY A (Hydrolysis): 2-Amino-4-hydroxy-6-... (Des-amino impurity) Inter->Imp1 H2O Present (Hydrolysis) Imp2 IMPURITY B (Oxidation): Yellow Color Bodies (Azo-dimers) Product->Imp2 O2 exposure (Post-reaction)

Figure 1: Mechanistic pathway highlighting the divergence between productive cyclization and hydrolytic failure modes.

Troubleshooting Guide: Symptom-Based Solutions

Use this matrix to diagnose purity issues based on analytical data (HPLC/LC-MS) or physical observation.

Scenario A: The "Hydroxy" Impurity (Des-amino)

Symptom: LC-MS shows a peak with +1 Da mass shift (OH = 17 vs NH₂ = 16) relative to the product. Root Cause: Water presence during cyclization favors the formation of the thermodynamic "oxo" product (pyrimidinone tautomer) over the diamine.

Investigation Step Corrective Action Scientific Rationale
Check Solvent Water Ensure Ethanol/Methanol water content is <0.1% (KF) .Guanidine acts as a base; in the presence of water, it catalyzes the hydrolysis of the nitrile or the intermediate imine to a ketone/amide, leading to the hydroxy-pyrimidine.
Base Selection Switch from NaOH/KOH to NaOEt/NaOMe .Hydroxide ions are nucleophilic and directly attack the nitrile. Alkoxides match the solvent and prevent hydrolysis.
Guanidine Source Use Guanidine HCl + NaOEt (generated in situ) rather than Guanidine Carbonate.Guanidine Carbonate releases water upon neutralization if not carefully dried or azeotroped.
Scenario B: Persistent Yellow/Brown Coloration

Symptom: Product is technically pure (>98% HPLC) but appears yellow/tan instead of white. Root Cause: Oxidation of the electron-rich 2,4-diamino system (similar to aniline oxidation) forming trace azo-impurities or quinoid species.

Investigation Step Corrective Action Scientific Rationale
Atmosphere Control Run reaction and filtration under Nitrogen/Argon .The diaminopyrimidine ring is electron-rich and susceptible to radical oxidation at the 5-position or amino groups.
Workup Additive Add 0.5% Ascorbic Acid or Sodium Metabisulfite to the quench water.Reducing agents scavenge free radicals and prevent the formation of colored oligomers during precipitation.
Light Exposure Store final product in amber glass.Photo-oxidation can degrade the surface of the crystalline powder.
Scenario C: Low Yield & "Sticky" Precipitate

Symptom: The product oils out or forms a gum during workup; NMR shows broad aliphatic peaks. Root Cause: Incomplete cyclization (Linear Intermediate Retention) or trapping of inorganic salts.

Investigation Step Corrective Action Scientific Rationale
Reaction Time/Temp Increase reflux time by 4h or switch to n-Butanol (117°C) .Cyclization is the rate-determining step. Higher boiling solvents push the equilibrium by overcoming the activation energy barrier.
Salt Removal Wash the crude solid with hot water twice .6-(2,4-dichlorophenyl)pyrimidine-2,4-diamine is poorly water-soluble, while inorganic salts (NaCl) and Guanidine residues are soluble.

Optimized Experimental Protocol

This protocol is designed to be self-validating : if the intermediate does not dissolve or the color is wrong, the protocol forces a stop before wasting downstream resources.

Materials:
  • 3-(2,4-Dichlorophenyl)-3-oxopropanenitrile (1.0 eq)

  • Guanidine Hydrochloride (1.5 eq)

  • Sodium Ethoxide (21% in EtOH) (1.6 eq)

  • Solvent: Anhydrous Ethanol (degassed)

Step-by-Step Workflow:
  • In-Situ Free Base Generation (Critical):

    • Charge Anhydrous Ethanol and Guanidine HCl to the reactor under N₂.

    • Add Sodium Ethoxide solution dropwise at 0-5°C.

    • Checkpoint: Stir for 30 min. A fine white precipitate (NaCl) must form. If clear, check stoichiometry.

  • Condensation:

    • Add the nitrile precursor in one portion.

    • Heat to reflux (78°C) for 6–12 hours.

    • Checkpoint: Monitor by HPLC. The "Linear Intermediate" usually elutes before the product. Do not quench until Intermediate < 0.5%.

  • Quench & Isolation (Purification Step 1):

    • Distill off 70% of the solvent.

    • Cool to 20°C. Add degassed water (3x volume of remaining solvent) slowly.

    • Note: Rapid water addition traps impurities. Slow addition promotes crystal growth (Ostwald ripening).

    • Filter the solid.[1][2][3]

  • Purification (Recrystallization):

    • Solvent System: DMF / Water (9:1) or Glacial Acetic Acid / Water.

    • Dissolve crude solid in minimum hot DMF (80°C).

    • Perform a hot filtration (removes inorganic salts/dust).

    • Add water dropwise until turbidity persists. Cool slowly to 4°C.

    • Wash cake with cold Ethanol.

Purification Logic Tree

If the standard protocol fails to meet spec (>99.5%), use this logic tree to select the correct remedial action.

Purification Input Crude Product Analysis Decision1 Impurity Type? Input->Decision1 RouteA Hydrolysis Impurity (>0.5%) Decision1->RouteA RouteB Color/Oxidation (Yellow) Decision1->RouteB RouteC Unreacted SM (>1.0%) Decision1->RouteC ActionA Acid/Base Reprecipitation (Dissolve in 10% HCl, Filter, Neutralize w/ NH4OH) RouteA->ActionA ActionB Carbon Treatment (Reflux in MeOH w/ Charcoal) RouteB->ActionB ActionC Hot Ethanol Slurry (Product is insoluble, SM is soluble) RouteC->ActionC

Figure 2: Remedial purification strategies based on specific impurity profiles.

Frequently Asked Questions (FAQs)

Q1: Can I use Microwave Irradiation to speed up the synthesis? A: Yes, but with caution. Microwave synthesis (e.g., 150°C for 20 mins) significantly improves yield by overcoming the energy barrier for cyclization. However, pressure control is vital. If the vessel is not sealed properly, loss of ammonia (a byproduct of guanidine decomposition) can occur, stalling the reaction. Recommendation: Use a sealed vessel, 140°C, 15 min hold, in Ethanol.

Q2: Why does my product have a high melting point range (>250°C) or decompose? A: 2,4-diaminopyrimidines often exhibit polymorphism or solvate formation. A broad melting point usually indicates solvent entrapment (DMF is notoriously difficult to remove) or the presence of the "oxo" impurity. Fix: Dry the sample at 100°C under high vacuum (<5 mbar) for 24 hours. Run a TGA (Thermogravimetric Analysis) to distinguish between solvates and degradation.

Q3: The solubility is terrible. How do I analyze it by NMR? A: This class of compounds is sparingly soluble in CDCl₃ or MeOH-d₄. Standard: Use DMSO-d₆ with a drop of TFA-d (Trifluoroacetic acid). The acid protonates the ring nitrogens, breaking intermolecular H-bonds and significantly improving solubility and peak resolution.

References

  • Synthesis of 2,4-Diaminopyrimidines

    • Title: Preparation of 2,4-diaminopyrimidines (US Patent 2416617A).[4]

    • Relevance: Foundational methodology for condensing guanidine with beta-keto deriv
    • Source:

  • Impurity Control in Pyrimidine Synthesis

    • Title: Process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide (EP0295218A1).[3]

    • Relevance: Discusses the synthesis of 6-chloro-2,4-diaminopyrimidine precursors and the criticality of moisture control to prevent hydrolysis (formation of 2,6-diamino-4-hydroxypyrimidine).
    • Source:

  • Purification & Solubility Data

    • Title: 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432.
    • Relevance: Provides physicochemical properties and solubility data for the core scaffold, applicable to the dichlorophenyl analog.
    • Source:

  • Specific Compound Data

    • Title: 6-(2,4-Dichlorophenyl)pyrimidine-2,4-diamine (CAS 139400-77-4).[5]

    • Relevance: Confirmation of specific isomer structure and commercial availability standards (Purity ≥95%).
    • Source:[5]

Sources

Validation & Comparative

A Comparative Guide to Quality Control Standards for 6-(2,4-Dichlorophenyl)pyrimidine-2,4-diamine Purity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. This guide provides an in-depth comparison of analytical methodologies for establishing the quality control (QC) standards for 6-(2,4-Dichlorophenyl)pyrimidine-2,4-diamine, a pyrimidine derivative of significant interest in medicinal chemistry. As a senior application scientist, this document is structured to provide not just protocols, but the underlying scientific rationale to empower researchers in making informed decisions for their analytical strategies.

The stringent control of impurities in pharmaceutical compounds is mandated by regulatory bodies and guided by pharmacopeial standards.[1][2] These standards ensure that medicines are safe and effective by defining the necessary quality attributes before they reach the market.[1] For novel compounds like 6-(2,4-Dichlorophenyl)pyrimidine-2,4-diamine, which may not have an established monograph, a robust, multi-faceted analytical approach is crucial for characterization and routine quality control.

The Analytical Imperative: A Multi-Technique Approach to Purity Determination

A single analytical method is rarely sufficient to comprehensively assess the purity of a pharmaceutical compound. A combination of chromatographic and spectroscopic techniques provides a more complete picture, ensuring that both organic and inorganic impurities are identified and quantified. The primary techniques for the quality control of 6-(2,4-Dichlorophenyl)pyrimidine-2,4-diamine include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and elemental analysis for inorganic impurities.

Visualizing the Quality Control Workflow

The following diagram illustrates a typical workflow for the comprehensive quality control of 6-(2,4-Dichlorophenyl)pyrimidine-2,4-diamine, from initial synthesis to final batch release.

QC_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization & Purity Assessment cluster_release Batch Release Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification HPLC HPLC-UV/MS (Purity, Impurity Profile) Purification->HPLC Primary Purity Assay NMR NMR Spectroscopy (Structure, Identity) Purification->NMR Structural Confirmation MS Mass Spectrometry (Molecular Weight) Purification->MS Identity Confirmation Elemental Elemental Analysis (Inorganic Impurities) Purification->Elemental Safety Assessment Final_QC Final Quality Review HPLC->Final_QC NMR->Final_QC MS->Final_QC Elemental->Final_QC Release Batch Release Final_QC->Release

Caption: A comprehensive quality control workflow for 6-(2,4-Dichlorophenyl)pyrimidine-2,4-diamine.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the most widely used technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. For pyrimidine derivatives, reversed-phase HPLC with UV or mass spectrometric detection is a common and effective approach.[3][4][5]

Comparative Analysis of HPLC Detection Methods
FeatureHPLC-UVHPLC-MS
Principle Separation based on polarity, detection by UV absorbance.[6]Separation based on polarity, detection by mass-to-charge ratio.[3][6]
Selectivity Good for chromophoric compounds. Potential for co-eluting impurities with similar UV spectra.High selectivity. Can distinguish between co-eluting compounds with different masses.
Sensitivity Generally in the µg/mL range.[7]High sensitivity, often in the ng/mL to pg/mL range.
Information Provided Purity (as area %), retention time.Purity, molecular weight confirmation, structural information of impurities (with MS/MS).
Cost & Complexity Lower cost, simpler operation.Higher cost, more complex instrumentation and data analysis.
Representative HPLC-UV Protocol

This protocol is a starting point and should be optimized and validated for the specific application.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 275 nm, selected based on the UV spectrum of the pyrimidine derivative.[7]

  • Sample Preparation:

    • Prepare a stock solution of 6-(2,4-Dichlorophenyl)pyrimidine-2,4-diamine in a suitable solvent like methanol or acetonitrile at a concentration of 1 mg/mL.

    • Create a series of calibration standards by serially diluting the stock solution.

  • Data Analysis:

    • Determine the area percent of the main peak to assess purity.

    • Quantify impurities using a reference standard or by assuming equal response factors for closely related impurities.

Spectroscopic Methods for Structural Confirmation and Identification

While HPLC is excellent for quantification, spectroscopic methods are indispensable for confirming the identity and structure of the main compound and its impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[8][9] For 6-(2,4-Dichlorophenyl)pyrimidine-2,4-diamine, ¹H and ¹³C NMR are essential for confirming the arrangement of protons and carbon atoms in the molecule.[10][11][12] The presence of specific chemical shifts and coupling patterns provides a unique fingerprint of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides a highly accurate measurement of the molecular weight of the compound, confirming its elemental composition.[8][9] When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying unknown impurities by providing their molecular weights.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.[13] For 6-(2,4-Dichlorophenyl)pyrimidine-2,4-diamine, characteristic vibrational modes of the pyrimidine ring and amino groups can be observed, providing further confirmation of the compound's structure.[13]

Elemental Analysis: Controlling Inorganic Impurities

Elemental impurities in pharmaceutical products are a significant safety concern and are strictly regulated by guidelines such as USP <232> and ICH Q3D.[14] These impurities can be introduced through raw materials, catalysts, or manufacturing equipment.[14] Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are the preferred methods for quantifying trace elemental impurities.

Identifying and Controlling Potential Impurities

Impurities in a drug substance can arise from various sources, including the starting materials, intermediates, and degradation products.[15] For 6-(2,4-Dichlorophenyl)pyrimidine-2,4-diamine, potential impurities could include:

  • Starting materials and reagents: Unreacted starting materials or residual reagents from the synthesis.[16][17][18]

  • Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates.

  • By-products: Side reactions can generate structurally related impurities.

  • Degradation products: The compound may degrade over time or under stress conditions (e.g., heat, light, humidity).

The development of a robust analytical method should include stress testing to identify potential degradation products and ensure the method is stability-indicating.[5][19]

Logical Relationship of Analytical Techniques in QC

Analytical_Techniques cluster_chromatography Chromatographic Separation cluster_spectroscopy Spectroscopic Identification cluster_elemental Inorganic Analysis cluster_attributes Quality Attributes HPLC HPLC Purity Purity & Impurity Profile HPLC->Purity NMR NMR Identity Identity & Structure NMR->Identity MS Mass Spec MS->Identity FTIR FTIR FTIR->Identity Elemental ICP-MS/OES Safety Elemental Impurity Limits Elemental->Safety

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.